molecular formula C11H15BrO2 B4970444 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene

1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene

Cat. No.: B4970444
M. Wt: 259.14 g/mol
InChI Key: VRLIKQDGRPSJMH-UHFFFAOYSA-N
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Description

1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene is an organic compound with the molecular formula C11H15BrO2 It is a derivative of benzene, where the benzene ring is substituted with a bromoethoxyethoxy group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene typically involves the reaction of 3-methylphenol with 2-(2-bromoethoxy)ethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:

3-methylphenol+2-(2-bromoethoxy)ethanolK2CO3,refluxThis compound\text{3-methylphenol} + \text{2-(2-bromoethoxy)ethanol} \xrightarrow{\text{K}_2\text{CO}_3, \text{reflux}} \text{this compound} 3-methylphenol+2-(2-bromoethoxy)ethanolK2​CO3​,reflux​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as hydroxide, amine, or thiolate ions.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the bromoethoxy group to an ethoxy group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. The reactions are typically carried out in polar solvents such as ethanol or water.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed in aprotic solvents such as tetrahydrofuran.

Major Products

    Nucleophilic Substitution: Products include 1-[2-(2-hydroxyethoxy)ethoxy]-3-methylbenzene, 1-[2-(2-aminoethoxy)ethoxy]-3-methylbenzene, and 1-[2-(2-mercaptoethoxy)ethoxy]-3-methylbenzene.

    Oxidation: Products include 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzaldehyde and 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzoic acid.

    Reduction: Products include 1-[2-(2-ethoxyethoxy)ethoxy]-3-methylbenzene.

Scientific Research Applications

1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and polymers.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals, dyes, and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene involves its interaction with various molecular targets. The bromoethoxy group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. The compound’s reactivity is influenced by the electron-donating methyl group on the benzene ring, which can affect the overall electron density and reactivity of the molecule.

Comparison with Similar Compounds

Similar Compounds

  • 1-[2-(2-methoxyethoxy)ethoxy]-3-methylbenzene
  • 1-[2-(2-chloroethoxy)ethoxy]-3-methylbenzene
  • 1-[2-(2-ethoxyethoxy)ethoxy]-3-methylbenzene

Uniqueness

1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity compared to its analogs. The bromine atom is a good leaving group, making the compound highly reactive in nucleophilic substitution reactions. This property is not shared by its methoxy or ethoxy analogs, which are less reactive under similar conditions.

Properties

IUPAC Name

1-[2-(2-bromoethoxy)ethoxy]-3-methylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15BrO2/c1-10-3-2-4-11(9-10)14-8-7-13-6-5-12/h2-4,9H,5-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRLIKQDGRPSJMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OCCOCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15BrO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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